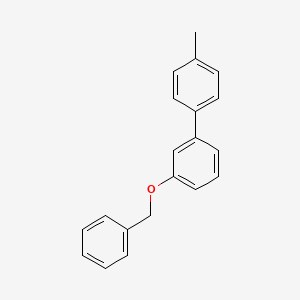
3-(Benzyloxy)-4'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a benzyloxy group attached to the third position of one phenyl ring and a methyl group attached to the fourth position of the other phenyl ring. Biphenyl derivatives are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of 3-(Benzyloxy)-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters can be tailored to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the benzyloxy group can produce benzyl alcohol or toluene derivatives.
Substitution: Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the phenyl rings.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4’-methyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl rings provide a rigid framework that can interact with biological targets, potentially affecting enzyme activity or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound features a benzyloxy group and a hydroxyl group on the benzene ring, making it structurally similar to 3-(Benzyloxy)-4’-methyl-1,1’-biphenyl.
3-(Benzyloxy)pyridin-2-amine: This compound has a benzyloxy group attached to a pyridine ring, providing a different heterocyclic framework.
Uniqueness
3-(Benzyloxy)-4’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl framework
Propiedades
Fórmula molecular |
C20H18O |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-methyl-4-(3-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-10-12-18(13-11-16)19-8-5-9-20(14-19)21-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3 |
Clave InChI |
QAAYLKGCTSUFPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


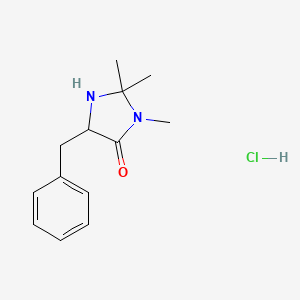

![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)


![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B12844420.png)
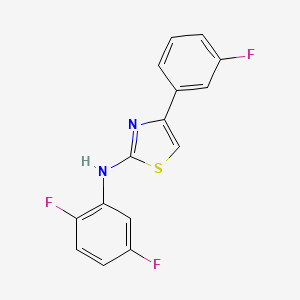
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
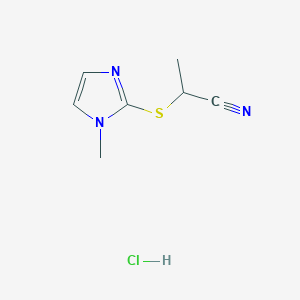
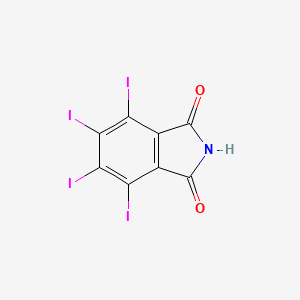
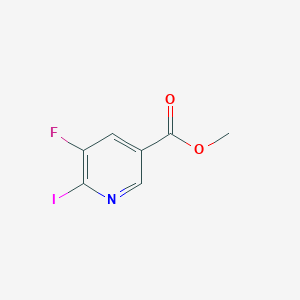
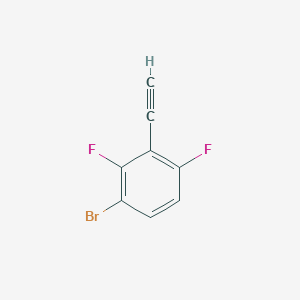
![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)
